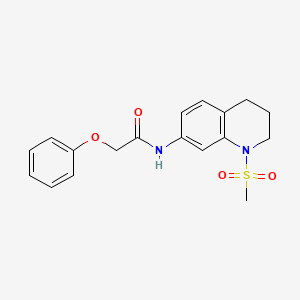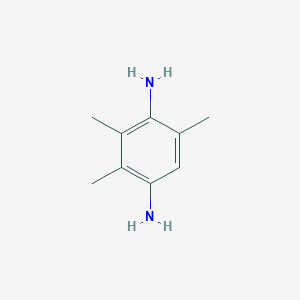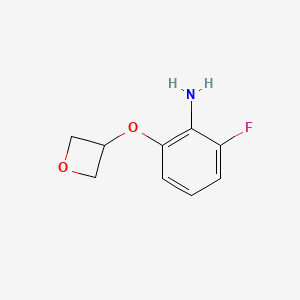
2-Fluoro-6-(oxetan-3-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(oxetan-3-yloxy)aniline is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 . It is intended for research use only.
Synthesis Analysis
The synthesis of oxetane derivatives, such as 2-Fluoro-6-(oxetan-3-yloxy)aniline, can be achieved through various methods. One common method involves the formation of an oxetane ring from an epoxide, which requires moderate heating due to the activation energy involved . The reaction proceeds via an SN2 transition structure and is sensitive to epoxide substitution .Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(oxetan-3-yloxy)aniline consists of a fluorine atom and an oxetane ring attached to an aniline group . The oxetane ring, a four-membered cyclic ether, contributes to the compound’s reactivity .Chemical Reactions Analysis
Oxetane derivatives, including 2-Fluoro-6-(oxetan-3-yloxy)aniline, exhibit a range of chemical reactions. For instance, they can undergo ring-opening reactions with trimethyloxosulfonium ylide . Additionally, they can be further manipulated to access a range of oxetane derivatives .Aplicaciones Científicas De Investigación
Monodentate Transient Directing Group Assisted Ruthenium(II)-Catalyzed Direct ortho-C-H Imidation of Benzaldehydes : In a study by Wu et al. (2021), 2-Fluoro-5-(trifluoromethyl)aniline was used as a monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This reaction facilitated the efficient synthesis of useful quinazoline and fused isoindolinone scaffolds, highlighting its potential in organic synthesis and pharmaceutical development (Wu et al., 2021).
Docking and Quantitative Structure–Activity Relationship Studies for Fluoro-Aniline Derivatives as c-Met Kinase Inhibitors : Caballero et al. (2011) conducted docking studies of various fluoro-aniline derivatives, including 2-fluoroanilines, to understand their role as c-Met kinase inhibitors. These studies helped analyze molecular features contributing to inhibitory activity and predicted biological activities using quantitative structure–activity relationship (QSAR) methods (Caballero et al., 2011).
Theoretical Anharmonic Raman and Infrared Spectra with Vibrational Assignments for Fluoroaniline Isomers : Research by Wojciechowski et al. (2011) involved calculating the molecular structures, atomic charges, and theoretical anharmonic Raman and infrared spectra of fluoroaniline isomers. This study provides insights into the effect of fluorine substituent on aniline ring geometry and charge distribution, beneficial in spectroscopy and material science (Wojciechowski et al., 2011).
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling : Dirksen and Dawson (2008) presented a chemoselective ligation approach using aniline catalysis to activate aromatic aldehydes, demonstrating efficient labeling of peptides and proteins. This method, involving p-fluorobenzylation, is significant for bioconjugate chemistry (Dirksen & Dawson, 2008).
Palladium-Catalyzed Arylation of Fluoroalkylamines : Brusoe and Hartwig (2015) reported the synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. This process is crucial in developing anilines with unique steric and electronic properties, beneficial in medicinal chemistry and material science (Brusoe & Hartwig, 2015).
Propiedades
IUPAC Name |
2-fluoro-6-(oxetan-3-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYZENSRURIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(oxetan-3-yloxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)
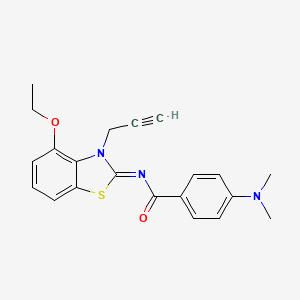
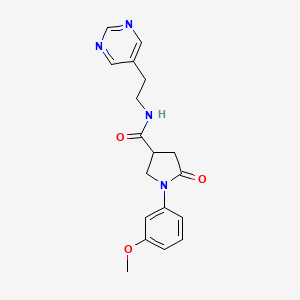
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)
![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)
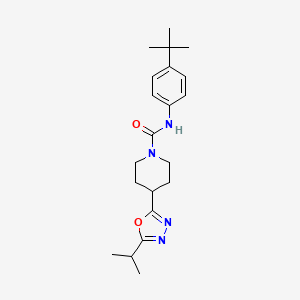

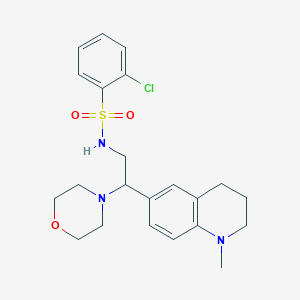
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)



